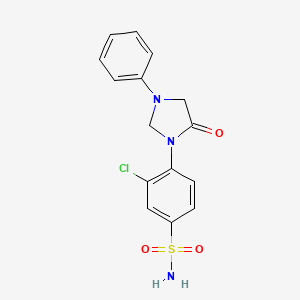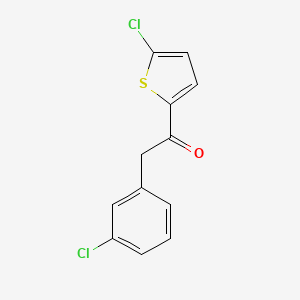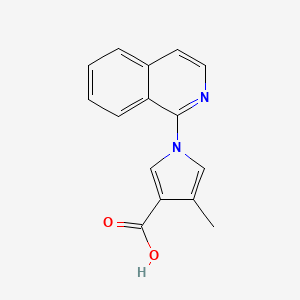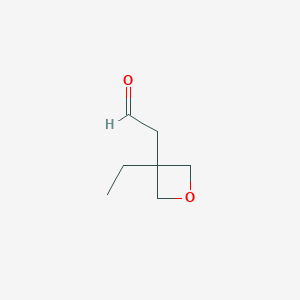
2-(3-ethyloxetan-3-yl)acetaldehyde
Übersicht
Beschreibung
2-(3-ethyloxetan-3-yl)acetaldehyde is an organic compound that features an oxetane ring substituted with an ethyl group and an acetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyloxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the ethyl and acetaldehyde groups. One common method involves the cyclization of a suitable precursor, such as 3-ethyl-3-hydroxypropionaldehyde, under acidic conditions to form the oxetane ring. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-ethyloxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: (3-Ethyl-oxetan-3-yl)-acetic acid.
Reduction: (3-Ethyl-oxetan-3-yl)-ethanol.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-ethyloxetan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-ethyloxetan-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Ethyl-oxetan-3-yl)-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
(3-Ethyl-oxetan-3-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(3-Ethyl-oxetan-3-yl)-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
2-(3-ethyloxetan-3-yl)acetaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-(3-ethyloxetan-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-7(3-4-8)5-9-6-7/h4H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
TZONGAPJBLARQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)CC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

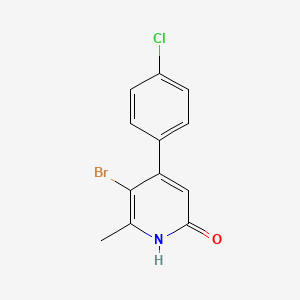
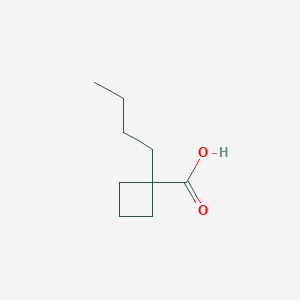
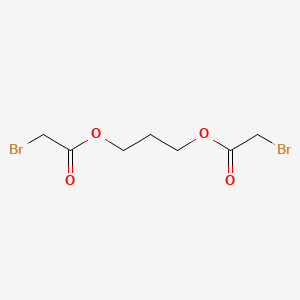
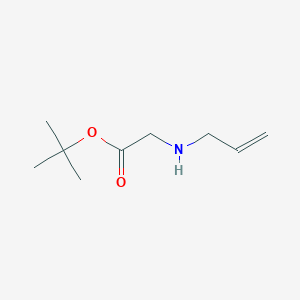
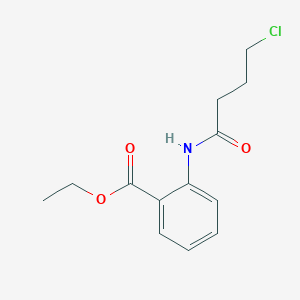

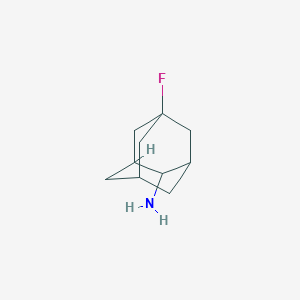
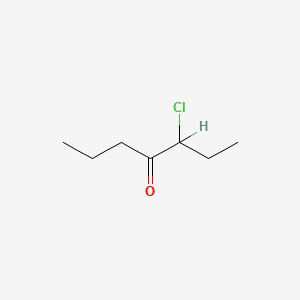
![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)
![tert-Butyl spiro[2.5]octan-6-ylcarbamate](/img/structure/B8689031.png)
